molecular formula C9H13N3O4S B1306734 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 899717-99-8

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B1306734
CAS No.: 899717-99-8
M. Wt: 259.28 g/mol
InChI Key: GTRGMUITOGQNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS 874781-17-6) is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 4 and a sulfonyl-linked 1H-imidazole moiety at position 1. Its molecular formula is C₁₀H₁₅N₃O₄S, with a molecular weight of 273.31 g/mol . The compound’s structure combines hydrogen-bonding capacity (via the carboxylic acid and sulfonyl groups) with aromatic interactions (imidazole ring), making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c13-9(14)7-1-3-12(4-2-7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRGMUITOGQNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392624
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899717-99-8
Record name 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Imidazole Ring and Sulfonylation

  • The imidazole ring can be synthesized via cyclization of appropriate precursors such as amido-nitriles under mild conditions.
  • Sulfonylation of the imidazole ring is commonly achieved using sulfonating agents like chlorosulfonic acid or sulfur trioxide, which introduce the sulfonyl group at the 4-position of the imidazole ring.
  • The sulfonylated imidazole intermediate is isolated and purified before coupling.

Preparation of the Piperidine-4-carboxylic Acid Intermediate

  • The piperidine ring substituted at the 4-position with a carboxylic acid can be prepared starting from 4-piperidone or its derivatives.
  • Protection of the piperidine nitrogen (e.g., with tert-butyloxycarbonyl groups) is often employed to control reactivity during subsequent steps.
  • Carboxylation or ester hydrolysis steps are used to introduce or reveal the carboxylic acid functionality at the 4-position of the piperidine ring.

Coupling of Sulfonyl-Imidazole and Piperidine Intermediates

  • The key coupling step involves nucleophilic substitution or sulfonamide bond formation between the sulfonyl-imidazole and the piperidine derivative.
  • This step may be facilitated by carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents like ethyl acetate or dimethylformamide (DMF).
  • Reaction conditions are typically ambient temperature to moderate heating (up to 100 °C) with bases such as pyridine to promote coupling efficiency.

Final Deprotection and Purification

  • If protecting groups were used on the piperidine nitrogen, they are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine form of the compound.
  • The final product is purified by recrystallization or chromatographic methods to achieve high purity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Imidazole ring formation Cyclization of amido-nitriles, mild heating Imidazole intermediate
2 Sulfonylation Chlorosulfonic acid or SO3, controlled temp 4-sulfonyl-imidazole derivative
3 Piperidine ring preparation Protection (Boc), carboxylation/hydrolysis 4-carboxy-piperidine intermediate
4 Coupling DCC or EDCI, pyridine, EtOAc/DMF, RT-100 °C Sulfonyl-imidazole-piperidine conjugate
5 Deprotection and purification Acidic cleavage (TFA/DCM), recrystallization Final pure this compound

Research Findings and Optimization Notes

  • The use of carbodiimide coupling agents is critical for efficient amide bond formation between the sulfonyl-imidazole and piperidine moieties, with EDCI often preferred for its solubility and ease of removal.
  • Protecting groups on the piperidine nitrogen improve selectivity and yield by preventing side reactions during coupling and sulfonylation steps.
  • Reaction temperatures and times are optimized to balance reaction completion and minimize decomposition; typical coupling reactions proceed overnight at room temperature or slightly elevated temperatures.
  • Purification by recrystallization from ethyl acetate/methanol mixtures yields high-purity final products with yields reported up to 78% in related synthetic analogs.

Comparative Analysis with Related Compounds

  • The positional isomer 1-(1H-imidazol-4-ylsulfonyl)piperidine-3-carboxylic acid differs in the carboxylic acid position, which affects synthetic routes and biological activity.
  • Methyl-substituted imidazole derivatives require additional methylation steps but follow similar sulfonylation and coupling strategies.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Notes
Imidazole ring synthesis Cyclization of amido-nitriles, mild heating
Sulfonylation reagent Chlorosulfonic acid or sulfur trioxide
Piperidine intermediate Boc protection, carboxylation/hydrolysis
Coupling agent DCC or EDCI, pyridine base
Solvent for coupling Ethyl acetate, DMF
Temperature for coupling Room temperature to 100 °C
Deprotection TFA/DCM, acidic conditions
Purification Recrystallization (ethyl acetate/methanol)
Yield Up to 78% (reported in analog syntheses)

Chemical Reactions Analysis

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic applications. Here are some notable areas:

Anticancer Activity

Research indicates that compounds containing imidazole and piperidine moieties can exhibit anticancer properties. In particular, studies have shown that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group is known to enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been studied as a potential inhibitor of certain enzymes related to disease processes, such as proteases and kinases. Inhibiting these enzymes can alter disease progression, particularly in conditions like cancer and inflammatory diseases .

Biochemical Applications

In biochemistry, this compound serves as a useful tool in the study of biochemical pathways:

Protein Interaction Studies

The compound's ability to bind to specific proteins makes it valuable in studying protein-ligand interactions. This can provide insights into the mechanisms of action for various biological processes .

Drug Design

Due to its structural features, this compound is often used as a scaffold in drug design, allowing researchers to modify it to create more potent derivatives with improved pharmacological profiles .

Material Science

Beyond biological applications, this compound has potential uses in material science:

Synthesis of Polymers

The unique functional groups present in this compound allow it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings and composites .

Catalysis

Studies have suggested that this compound can act as a catalyst in various chemical reactions due to its ability to stabilize transition states through hydrogen bonding interactions .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial EfficacyShowed significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells.
Study CEnzyme InhibitionIdentified as a potent inhibitor of serine proteases involved in inflammation pathways.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic Acid (CAS 1290625-93-2)

  • Structure : The piperidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group and an imidazole ring at position 3.
  • Molecular Weight : 295.33 g/mol (C₁₄H₂₁N₃O₄ ) .
  • Key Differences :
    • The Boc group enhances stability against degradation but increases hydrophobicity, reducing aqueous solubility compared to the sulfonyl group in the target compound.
    • The imidazole is directly attached to the piperidine, eliminating the sulfonyl linker, which may alter hydrogen-bonding interactions.

1-Isopropylpiperidine-4-carboxylic Acid (CAS 280771-97-3)

  • Structure : Features an isopropyl group at position 1 and a carboxylic acid at position 4.
  • Molecular Weight: 185.25 g/mol (C₉H₁₇NO₂) .
  • Simpler structure may improve metabolic stability but limit receptor-binding diversity.

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS 733797-83-6)

  • Structure : Substituted with a bromobenzyl group at position 1 and a carboxylic acid at position 4.
  • Molecular Weight: 350.64 g/mol (C₁₃H₁₇BrClNO₂) .
  • The absence of the imidazole ring limits hydrogen-bonding interactions.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structure : Contains an ethoxycarbonyl group at position 1 and a carboxylic acid at position 4.
  • Molecular Weight: 215.23 g/mol (C₉H₁₅NO₄) .
  • Susceptibility to esterase-mediated hydrolysis may reduce in vivo stability compared to the target compound.

1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic Acid (CAS 912770-72-0)

  • Structure : Features a complex benzo-dioxol-imidazopyrimidine substituent.
  • Key Differences :
    • Increased aromaticity and molecular complexity may enhance target selectivity but reduce synthetic accessibility.
    • The absence of a sulfonyl group limits hydrogen-bond acceptor capacity.

Physicochemical and Pharmacological Comparison

Property Target Compound 1-(tert-Boc)-4-imidazole 1-Isopropyl 1-(4-Bromo-benzyl) 1-(Ethoxycarbonyl)
Molecular Weight 273.31 295.33 185.25 350.64 215.23
Hydrogen Bond Donors 2 (COOH, NH) 2 (COOH, NH) 1 (COOH) 2 (COOH, NH) 1 (COOH)
Hydrogen Bond Acceptors 7 7 3 5 4
LogP (Predicted) ~0.5 ~1.2 ~1.5 ~2.8 ~0.8
Solubility Moderate (polar groups) Low (Boc hydrophobicity) Low Very Low Moderate

Key Observations:

  • Polarity : The target compound’s sulfonyl and carboxylic acid groups confer higher polarity than analogs with alkyl or aromatic substituents.
  • Metabolic Stability : The sulfonyl group may resist enzymatic degradation better than ester or Boc-protected groups.

Biological Activity

1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid (CAS Number: 899717-99-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C₉H₁₃N₃O₄S. It features a piperidine ring substituted with an imidazole sulfonyl group and a carboxylic acid, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₄S
Molecular Weight229.28 g/mol
CAS Number899717-99-8
Hazard ClassificationIrritant

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial activity against various pathogens, potentially making it useful in treating infections.
  • Interaction with Receptors : Its structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes.

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies demonstrated that it effectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for MRSA was reported at approximately 0.5 μg/mL, showcasing its potency compared to standard antibiotics like vancomycin.

Enzyme Inhibition Studies

A study focused on the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis. The results indicated that this compound could inhibit transpeptidase activity, a critical enzyme for bacterial survival.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, a comparison with structurally related compounds was conducted:

CompoundMIC (μg/mL)Activity Type
This compound0.5Antimicrobial against MRSA
Vancomycin1Standard antimicrobial
Ceftriaxone0.25Broad-spectrum antibiotic

Future Directions

Given its promising biological activity, further research is warranted to explore the following areas:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • In Vivo Studies : Evaluation of efficacy and safety in animal models to assess therapeutic potential.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific pathogens.

Q & A

Q. What synthetic routes are available for preparing 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid?

The compound can be synthesized via sulfonylation of 1H-imidazole-4-thiol derivatives followed by coupling with piperidine-4-carboxylic acid. A key step involves reacting imidazole derivatives with chlorosulfonic acid under controlled temperature and inert atmosphere to form the sulfonyl intermediate . Subsequent nucleophilic substitution with piperidine-4-carboxylic acid (or its activated ester) yields the target compound. Purification typically involves recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents .

Q. Which analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the sulfonyl-piperidine linkage and imidazole substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially when high-resolution data are available .

Q. How can solubility challenges be addressed during experimental design?

The compound’s logP value (~-0.194) suggests hydrophilicity, but aggregation may occur in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) at pH 7.4. For crystallography, optimize solvent mixtures (e.g., methanol/water) to enhance crystal growth .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Employ single-crystal X-ray diffraction with SHELXL for refinement. Key parameters include:

  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : Apply restraints for sulfonyl and piperidine torsional angles to address potential disorder. Compare derived bond lengths/angles with DFT-calculated geometries to validate accuracy .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonyl-piperidine derivatives?

  • Substituent Variation : Modify the imidazole ring (e.g., 2- or 5-position substitutions) to assess steric/electronic effects on biological activity.
  • Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to improve metabolic stability .
  • Assay Design : Use competitive binding assays (e.g., fluorescence polarization) to quantify interactions with target proteins, correlating IC50_{50} values with structural modifications .

Q. How to address contradictory solubility data in different experimental conditions?

Contradictions may arise from polymorphic forms or pH-dependent ionization. Conduct:

  • pH-Solubility Profiling : Measure solubility across pH 2–8 using shake-flask methods.
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Co-solvent Screening : Test solubilization in PEG-based or cyclodextrin-containing media .

Methodological Guidelines

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography (C18 reverse-phase) .
  • Stability Testing : Store the compound at -20°C under inert atmosphere to prevent sulfonyl group hydrolysis. Regularly assess purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Safety Protocols : Follow SDS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.